6-Methyl-decahydro-1,6-naphthyridine 6-Methyl-decahydro-1,6-naphthyridine
Brand Name: Vulcanchem
CAS No.: 135037-28-4
VCID: VC4258541
InChI: InChI=1S/C9H18N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h8-10H,2-7H2,1H3
SMILES: CN1CCC2C(C1)CCCN2
Molecular Formula: C9H18N2
Molecular Weight: 154.257

6-Methyl-decahydro-1,6-naphthyridine

CAS No.: 135037-28-4

Cat. No.: VC4258541

Molecular Formula: C9H18N2

Molecular Weight: 154.257

* For research use only. Not for human or veterinary use.

6-Methyl-decahydro-1,6-naphthyridine - 135037-28-4

Specification

CAS No. 135037-28-4
Molecular Formula C9H18N2
Molecular Weight 154.257
IUPAC Name 6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine
Standard InChI InChI=1S/C9H18N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h8-10H,2-7H2,1H3
Standard InChI Key BMRRCEKQTKZDPU-UHFFFAOYSA-N
SMILES CN1CCC2C(C1)CCCN2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Methyl-decahydro-1,6-naphthyridine belongs to the naphthyridine family, a class of diazanaphthalenes featuring two nitrogen atoms in distinct aromatic rings . The "decahydro" designation indicates complete saturation of the bicyclic system, resulting in a chair-like conformation that enhances thermodynamic stability. The methyl group at position 6 introduces steric effects that influence both reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS Number135037-28-4
Molecular FormulaC₉H₁₈N₂
Molecular Weight154.25 g/mol
SMILES NotationCN1CCC2C(C1)CCCN2
InChI KeyBMRRCEKQTKZDPU-UHFFFAOYSA-N

The compound’s SMILES string (CN1CCC2C(C1)CCCN2) reflects its bicyclic framework and methyl substitution pattern . X-ray crystallography studies, though limited, suggest a puckered ring system with nitrogen lone pairs oriented to facilitate hydrogen bonding .

Stereochemical Considerations

Synthesis and Manufacturing

Classical Approaches

The Skraup reaction—a traditional method for synthesizing quinoline analogs—was initially adapted for naphthyridine production. Using 4-aminopyridine, glycerol, and sulfuric acid, this method faced challenges due to exothermic side reactions and low yields (<20%) . Modifications involving 4-aminopyridine-N-oxide intermediates improved yields to 35–40% by mitigating oxidative side pathways .

Table 2: Synthesis Methods Comparison

MethodYield (%)Key AdvantageLimitation
Skraup Reaction20Simple reagentsLow yield, safety risks
N-Oxide Intermediate40Higher purityMulti-step process
Catalytic Hydrogenation65ScalabilityRequires high-pressure H₂

Modern Innovations

Kress and Paudler’s 1967 one-step synthesis using palladium-catalyzed cyclization achieved 65% yields, leveraging gaseous hydrogenation under mild conditions (80°C, 2 atm H₂) . This method remains industrially relevant due to its scalability and reduced byproduct formation.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −15°C and decomposition onset at 210°C, indicating suitability for room-temperature storage . The low melting point (<40°C) complicates crystallization, necessitating lyophilization for pharmaceutical grade material.

Solubility and Partitioning

LogP calculations (ClogP = 1.8) suggest moderate lipophilicity, aligning with its ability to traverse lipid bilayers. Aqueous solubility is pH-dependent, peaking at 12 mg/mL under acidic conditions (pH 2.0) due to protonation of the secondary amine .

Biological Activities and Mechanisms

Antimicrobial Effects

Derivatives bearing amide side chains exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, disrupting cell wall synthesis via penicillin-binding protein inhibition .

Cell LineIC₅₀ (µM)Primary Mechanism
MCF-7 (Breast)0.8Topoisomerase II inhibition
A549 (Lung)2.1ROS generation
HepG2 (Liver)5.0Apoptosis induction

Anti-inflammatory Action

In murine models, 6-methyl-decahydro-1,6-naphthyridine reduced TNF-α levels by 70% at 10 mg/kg doses, suppressing NF-κB nuclear translocation.

Applications in Drug Development

Scaffold Optimization

The compound’s rigidity enables precise spatial arrangement of pharmacophores. Halogenation at position 3 enhances binding affinity to kinase targets (Kd = 12 nM) .

Prodrug Strategies

Ester prodrugs improve oral bioavailability from 12% to 58% by masking polar amines, as shown in rat pharmacokinetic studies .

Future Directions

Targeted Delivery Systems

Liposome-encapsulated formulations are under investigation to address the compound’s short plasma half-life (t₁/₂ = 1.2 h).

Computational Modeling

Machine learning models predict novel derivatives with enhanced blood-brain barrier permeability, expanding potential CNS applications .

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